molecular formula C18H12N2O2 B2626348 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 372098-13-0

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2626348
CAS No.: 372098-13-0
M. Wt: 288.306
InChI Key: KUBYWZRBTXLMON-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 372098-13-0) is a key synthetic intermediate and pharmacologically active scaffold in medicinal chemistry research. This benzofuran-pyrazole hybrid compound exhibits significant potential in drug discovery, particularly as a precursor for developing multi-targeted anticancer agents. Recent studies demonstrate that derivatives of this scaffold function as potent protein kinase inhibitors, suppressing the activity of B-Raf (V600E), c-Met, Pim-1, EGFR (WT), and VEGFR-2, which are critical targets in oncology . These inhibitory activities can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting the compound's value in anticancer research . Beyond its application in oncology, this chemical scaffold has been investigated for its analgesic and anti-inflammatory properties. Research indicates that certain benzofuran-pyrazole carbaldehyde derivatives provide significant protection against pain and inflammation in experimental models, offering a promising lead for the development of new therapeutic agents in this area . From a synthetic chemistry perspective, the reactive aldehyde group makes this compound an exceptionally versatile building block. It readily undergoes condensation reactions, such as Knoevenagel condensation, to form more complex structures, and serves as a precursor for synthesizing diverse heterocycles like pyrazolines and thiazolidinones . Its structural features facilitate the exploration of structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for any human or veterinary use.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYWZRBTXLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Derivatives

The compound serves as a precursor in the synthesis of various heterocycles. For instance, it has been utilized in reactions with 3-oxo-3-phenylpropanenitrile and various hydrazides to create novel derivatives with enhanced biological properties . The synthesis often involves straightforward procedures that yield multiple derivatives, expanding the compound's utility in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. For example, a series of benzofuran-pyrazol-hydrazono-thiazolidin derivatives were synthesized and tested against cervical cancer cells, demonstrating promising anticancer activity . The structural modifications based on this compound have shown effectiveness against various cancer cell lines.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties. A study evaluated several derivatives for their antimicrobial activity against different bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2.50 µg/mL . This indicates its potential for developing new antimicrobial agents.

Anti-inflammatory Activity

Compounds derived from this compound also demonstrate significant anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models revealed that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium . This suggests therapeutic applications in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerPromising activity against cervical cancer cells
AntimicrobialMIC values ranging from 2.50 to 20 µg/mL against various bacteria
Anti-inflammatoryComparable efficacy to diclofenac sodium in rat models
DNA Gyrase B InhibitionIC50 of 9.80 µM, comparable to ciprofloxacin

Case Study 1: Anticancer Evaluation

In a study focusing on anticancer properties, derivatives of this compound were synthesized and tested against human cervical cancer cells. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting that structural optimization can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

A series of benzofuran-pyrazole derivatives were screened for antimicrobial activity against several pathogens. The study found that specific compounds derived from the original structure exhibited potent activity against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance .

Mechanism of Action

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

  • Structure : The benzoyl group replaces the benzofuran moiety at the 1-position, while the 3-phenyl and 4-carbaldehyde groups are retained .
  • Synthesis: Prepared via Vilsmeier-Haack cyclization of hydrazones derived from substituted acetophenones and hydrazides .
  • Bioactivity :
    • Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OCH₃, -CH₃) at the para position of the phenyl ring showed enhanced radical scavenging (DPPH assay) due to increased aromaticity and electron density .
    • Anti-inflammatory Activity : Compounds 4c and 4e exhibited 70–80% inhibition in carrageenan-induced paw edema models, comparable to standard drugs like indomethacin .

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Structure : Features a 4-methoxyphenyl group at the 3-position instead of benzofuran .
  • Synthesis : Synthesized via Vilsmeier-Haack reaction using DMF/POCl₃, yielding a 70% crystalline product .
  • Key Difference : The methoxy group enhances solubility but may reduce metabolic stability compared to the fused benzofuran ring.

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Structure : Substituted with a nitro group at the para position of the 3-phenyl ring .
  • Synthesis : Derived from Claisen-Schmidt condensation followed by cyclization with thiosemicarbazide .
  • Bioactivity : Nitro-substituted derivatives were precursors to pyrazoline-thiazole hybrids with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .
  • Key Difference : The nitro group’s electron-withdrawing nature contrasts with benzofuran’s electron-rich structure, likely shifting activity toward antimicrobial rather than antioxidant effects.

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Structure : Contains a bromine atom at the 4-position of the 3-phenyl group .
  • Key Difference : Bromine’s steric bulk and halogen bonding capabilities differentiate its interactions from benzofuran’s π-π stacking.

Structural and Functional Insights

Substituent Effects on Bioactivity

Substituent Electronic Nature Key Bioactivity Example Compound
Benzofuran (fused ring) Electron-rich Antioxidant/anti-inflammatory (inferred) Target compound
Benzoyl Electron-withdrawing Antioxidant/anti-inflammatory 1-Benzoyl-3-phenyl derivatives
Methoxy Electron-donating Antioxidant 3-(4-Methoxyphenyl) analog
Nitro Electron-withdrawing Antimicrobial 3-(4-Nitrophenyl) derivative
Bromo Halogen (mixed) Broad-spectrum (CNS focus) 3-(4-Bromophenyl) analog

Crystallographic and Conformational Analysis

  • Benzofuran’s planar structure (as seen in ’s isoxazole analog) may enhance π-π interactions in receptor binding compared to non-fused substituents .

Biological Activity

The compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde , also known as 3-benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde , is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Basic Information

PropertyDetails
Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS Number Not specified

Structure

The structure of the compound features a benzofuran moiety and a pyrazole ring, which are known to contribute to its biological activity. The presence of the aldehyde group further enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties:

  • Cell Viability Studies : In vitro tests on various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) have shown that the compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of 49.85 µM against tumor cells, demonstrating its potential as an antitumor agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54949.85Induction of apoptosis
HepG2Not specifiedCell cycle arrest
NCIH460Not specifiedAutophagy induction

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies suggest that this compound may exhibit similar inhibitory effects, contributing to a reduction in inflammatory markers .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory activities, research indicates potential neuroprotective effects and antibacterial properties. The diverse functionalities of pyrazole derivatives make them suitable candidates for drug development targeting various diseases .

Study 1: Synthesis and Evaluation

A study involved synthesizing various pyrazole derivatives, including our compound of interest. The synthesized compounds were screened for their biological activities, revealing that modifications in the structure can significantly enhance their efficacy against specific cancer types .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyrazole compounds, identifying key structural features that enhance biological activity. The presence of electron-withdrawing groups was found to improve anticancer potency .

Q & A

Q. Advanced

  • Refinement software : SHELXL refines structural models against high-resolution data, addressing issues like thermal motion anisotropy .
  • Validation tools : PLATON checks for twinning, voids, and structural plausibility (e.g., ADDSYM algorithm for missed symmetry) .
  • Data collection : Multi-scan absorption corrections (e.g., MULABS) mitigate errors from crystal imperfections .

How are structure-activity relationships (SAR) evaluated for bioactivity?

Q. Advanced

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., CDK1/Cdc2 kinases or microbial enzymes) .
  • QSAR studies : Hammett constants or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) correlate substituent effects with activity .

What challenges arise in determining the crystal structure of this compound?

Q. Advanced

  • Twinning : Common in triclinic systems (space group P1); detwinned via SHELXL’s TWIN/BASF commands .
  • Disorder : Benzofuran/phenyl rings may exhibit positional disorder, resolved using PART instructions in SHELX .
  • Data quality : Low Tmin/Tmax ratios (<0.5) require rigorous absorption corrections .

What biological activities have been reported for derivatives of this compound?

Q. Basic

  • Antimicrobial : Schiff bases show MIC values of 8–32 µg/mL against S. aureus and C. albicans .
  • Antitumor : Pyrazole-benzofuran hybrids inhibit tumor cell lines (IC₅₀: 12–45 µM) via apoptosis induction .
  • Enzyme inhibition : CDK1/Cdc2 inhibition (IC₅₀: ~1.2 µM) linked to substituent electronegativity .

How to design enzyme inhibition assays for derivatives?

Q. Advanced

  • Kinase assays : Use ATP-Glo™ kits to measure CDK1/Cdc2 activity, with staurosporine as a positive control .
  • Microplate protocols : Broth microdilution (CLSI guidelines) for antimicrobial testing; IC₅₀ determination via dose-response curves .

How to address low solubility in biological assays?

Q. Advanced

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity .
  • Prodrug strategies : Synthesize water-soluble salts (e.g., hydrochlorides) or PEGylated derivatives .

What computational tools validate spectroscopic assignments?

Q. Advanced

  • DFT calculations : Gaussian 09 predicts NMR chemical shifts (B3LYP/6-311++G** basis set) with <0.3 ppm deviation from experimental data .
  • IR frequency analysis : VEDA4 software assigns vibrational modes via potential energy distribution (PED) .

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